4-(3-methoxybenzoyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMXNDLBJCBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434986 | |
| Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156727-76-3 | |
| Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-(3-Methoxybenzoyl)benzoic Acid
Executive Summary
This guide details the spectroscopic identification and structural validation of 4-(3-methoxybenzoyl)benzoic acid (CAS: 156727-76-3). As a critical intermediate in the synthesis of non-peptide
This document synthesizes experimental protocols with theoretical grounding to provide a self-validating framework for identifying this compound using NMR, IR, and Mass Spectrometry.
Chemical Profile & Sample Preparation
| Property | Data |
| IUPAC Name | 4-(3-Methoxybenzoyl)benzoic acid |
| Molecular Formula | C |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 156727-76-3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Sample Preparation Protocol
-
NMR : Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d
(99.9% D). DMSO is preferred over CDCl due to the limited solubility of the carboxylic acid moiety and to prevent dimerization effects on the chemical shifts. -
MS (LC-MS) : Prepare a 1 mg/mL stock in Methanol (LC-MS grade). Dilute to 10 µg/mL with 0.1% Formic Acid in Water/MeOH (50:50) for electrospray ionization (ESI).
-
IR : Grind 2 mg of sample with 200 mg dry KBr and press into a pellet, or use ATR (Attenuated Total Reflectance) with a diamond crystal.
Infrared Spectroscopy (IR) Analysis
Objective : To confirm the presence of the two distinct carbonyl environments (ketone and carboxylic acid) and the ether linkage.
Characteristic Absorption Bands
The molecule possesses two carbonyl groups in different electronic environments. The carboxylic acid C=O is typically broader and at a higher frequency than the conjugated diaryl ketone.
| Functional Group | Wavenumber (cm | Assignment & Notes |
| O-H Stretch | 2500–3300 (broad) | Carboxylic acid dimer O-H stretch.[1] |
| C=O (Acid) | 1685–1705 | Carboxylic acid carbonyl. |
| C=O[1] (Ketone) | 1650–1665 | Diaryl ketone, lowered by conjugation with two aromatic rings.[1] |
| C=C Aromatic | 1580, 1600 | Aromatic ring skeletal vibrations.[1] |
| C-O-C (Ether) | 1230–1270 | Aryl-alkyl ether asymmetric stretch (Methoxy group).[1] |
Diagnostic Logic : The presence of two carbonyl peaks in the 1650–1710 cm
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To map the carbon skeleton and confirm the meta-substitution on the methoxy ring versus the para-substitution on the acid ring.
H NMR (400 MHz, DMSO-d )
The spectrum is divided into three distinct regions: the acidic proton, the aromatic region (complex), and the aliphatic methoxy signal.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.20 | br s | 1H | -COOH | Exchangeable acidic proton.[1] |
| 8.12 | d ( | 2H | Ar-H (Ring A, ortho to COOH) | Deshielded by electron-withdrawing COOH.[1] Part of AA'BB' system.[1][2] |
| 7.85 | d ( | 2H | Ar-H (Ring A, ortho to C=O) | Deshielded by ketone, but less than COOH ortho protons.[1] |
| 7.48 | t ( | 1H | Ar-H (Ring B, H-5) | Meta to both OMe and C=O.[1] |
| 7.30 – 7.40 | m | 2H | Ar-H (Ring B, H-2, H-6) | H-2 is a singlet-like signal; H-6 is a doublet.[1] |
| 7.22 | dd | 1H | Ar-H (Ring B, H-4) | Ortho to OMe, Para to C=O.[1] Shielded by OMe resonance.[1] |
| 3.84 | s | 3H | -OCH | Characteristic methoxy singlet. |
C NMR (100 MHz, DMSO-d )
Differentiation of the two carbonyl carbons is the critical validation step.[1]
-
Aromatic Region (110–160 ppm) :
- 159.6 ppm : C-3' (attached to OMe).
- 140.5, 138.2 ppm : Quaternary carbons at the ketone bridge.
- 134.0 ppm : Quaternary carbon at the acid group.
- 110–130 ppm : Remaining aromatic CH signals.
-
Aliphatic :
-
55.4 ppm : Methoxy carbon (-OCH
).[1]
-
55.4 ppm : Methoxy carbon (-OCH
Mass Spectrometry (MS) & Fragmentation
Objective : Confirmation of molecular weight and structural connectivity via fragmentation analysis.[1]
-
Ionization Mode : ESI (-) (Negative mode is often more sensitive for carboxylic acids) or ESI (+).
-
Molecular Ion :
Fragmentation Pathway (ESI +)
Understanding the bond cleavage provides evidence for the specific isomer structure.
-
Parent Ion : m/z 257[1]
-
Loss of Water : m/z 239 (
), typical for benzoic acids (acylium ion formation).[1] -
Alpha-Cleavage at Ketone :
Figure 1: Proposed ESI(+) fragmentation pathway validating the asymmetric substitution pattern.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the identity of 4-(3-methoxybenzoyl)benzoic acid, distinguishing it from potential regioisomers (e.g., the 4-methoxy isomer).
Figure 2: Integrated spectroscopic decision tree for structural validation.
Quality Control: Impurity Profiling
In the synthesis of this compound (often via Friedel-Crafts acylation or oxidation of benzylic precursors), specific impurities are common.
-
Regioisomers : The 4-methoxy isomer (from para-anisic derivatives) is the most critical impurity.[1]
-
Starting Materials :
-
3-Methoxybenzoic acid : Detected by a single carbonyl peak in IR and lack of ketone C=O in
C NMR. -
Terephthalic acid : Insoluble in many organic solvents; high melting point; no methoxy signal in NMR.
-
References
-
Calderon, S. N., et al. (1994). Probes for Narcotic Receptor Mediated Phenomena.[1] 19. Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide δ Opioid Receptor Agonist.[1] Journal of Medicinal Chemistry, 37(14), 2125–2128.[1] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123924, SNC 80. (Precursor context). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Methodological Authority for spectral prediction).[1]
-
ChemicalBook. (n.d.).[1] 4-(3-Methoxybenzoyl)benzoic acid Product Description and CAS 156727-76-3 Entry. Link
Sources
Methodological & Application
Application Note: Protocol for Recrystallization of Aromatic Carboxylic Acids
Abstract & Strategic Context
Recrystallization remains the primary unit operation for purifying solid Active Pharmaceutical Ingredients (APIs) and intermediates, particularly aromatic carboxylic acids (e.g., benzoic acid, salicylic acid, ibuprofen). While chromatographical methods exist, recrystallization offers the scalability and polymorph control required for GMP manufacturing.
This guide moves beyond basic laboratory instructions to provide a mechanistic protocol . It addresses the specific physicochemical challenges of aromatic acids—namely, their tendency to "oil out" (liquid-liquid phase separation), their pH-dependent solubility, and their propensity for sublimation during drying.
Physicochemical Basis
To master this protocol, one must understand the molecular behaviors driving the separation.
The Dimerization Effect
In non-polar solvents (e.g., Toluene, Hexane), aromatic carboxylic acids exist primarily as hydrogen-bonded dimers. This dimerization significantly increases solubility in non-polar media, often making them too soluble for effective crystallization. In polar protic solvents (e.g., Water, Ethanol), the solvent disrupts these dimers, allowing for a more temperature-dependent solubility profile ideal for recrystallization.
pH-Dependent Solubility (The pKa Rule)
Aromatic carboxylic acids are weak acids. Their solubility is drastically affected by the pH of the solution.[1][2]
-
Rule: To crystallize the acid, the solution pH must be below the pKa of the compound.
-
Risk: Using tap water (often slightly alkaline) or washing with neutral water can result in the formation of carboxylate salts (e.g., Sodium Benzoate), which are highly water-soluble and will be lost in the filtrate.
Solubility Differentials
The efficiency of recrystallization relies on the differential between solubility at the boiling point (
Table 1: Comparative Solubility Data (Aqueous Systems)
| Compound | pKa | Solubility @ 25°C ( | Solubility @ 95-100°C ( | Differential Factor |
| Benzoic Acid | 4.19 | ~3.4 g/L | ~68.0 g/L | 20x |
| Salicylic Acid | 2.97 | ~2.2 g/L | ~78.0 g/L | 35x |
Data compiled from experimental values [1, 2]. Note the massive differential in water, making it the premier solvent for these specific acids.
Solvent Selection Strategy
Selecting the correct solvent is the single point of failure. Use the following logic to determine the optimal system.
Solvent Classifications
-
Class A (Ideal Single Solvents): Water (for simple acids), Toluene (for hydrophobic derivatives).
-
Class B (Solvent/Anti-Solvent Pairs): Ethanol/Water or Acetone/Water. Used when the acid is too insoluble in water alone or too soluble in organics.
-
Class C (Avoid): Benzene, Carbon Tetrachloride (ICH Class 1 Carcinogens - strictly prohibited in pharma).
Solvent Scouting Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate recrystallization solvent. Note that "Oiling Out" triggers a switch to a solvent pair system.
Master Protocol: Recrystallization of Aromatic Acids
Safety Note: Aromatic acids can be skin irritants. Solvents like Toluene are flammable. Perform all heating in a fume hood.
Phase 1: Dissolution
-
Ratio Calculation: Based on Table 1, target a concentration of approx. 40-50 g/L for water-based systems.
-
Apparatus: Use an Erlenmeyer flask (conical) rather than a beaker. The narrow neck promotes reflux and prevents excessive solvent evaporation.
-
The Process:
-
Add the crude solid and approx. 75% of the calculated solvent volume.
-
Add a boiling stone or magnetic stir bar (crucial to prevent superheating/bumping).
-
Heat to boiling (100°C for water).
-
Incremental Addition: If solid remains, add solvent in 5-10% increments until clear.
-
Excess: Add 5-10% excess solvent once dissolved. This prevents premature crystallization during the filtration step.
-
Phase 2: Hot Filtration (Removal of Insolubles)
Critical Step: If the solution contains mechanical impurities (dust, metal shavings), it must be filtered while hot.
-
Pre-heating: Place a stemless glass funnel and fluted filter paper on a receiving flask. Pour a small amount of boiling solvent through it immediately before filtering the product. Why? A cold funnel will cause the saturated acid to crystallize instantly in the stem, blocking flow.
-
Filtration: Pour the hot solution through the funnel. Keep the receiving flask on a hot plate (low heat) to keep the filtrate dissolved.
Phase 3: Controlled Nucleation & Growth
This step defines purity and crystal habit.
-
Ambient Cooling: Remove the flask from heat and place it on a non-conductive surface (cork ring or wood). Do not place directly on a cold stone bench or in ice.
-
Mechanism: Rapid cooling forces precipitation of impurities alongside the product (occlusion). Slow cooling allows the crystal lattice to reject impurities.
-
Seeding (Optional but Recommended): If the solution reaches room temperature without crystallizing (supersaturation), add one tiny crystal of pure product to initiate nucleation.
-
Final Chill: Once the flask is at room temperature and crystallization is visible, place in an ice bath (0-4°C) for 20 minutes to maximize yield.
Phase 4: Isolation and Washing
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
The Wash:
-
Use ice-cold solvent.[3]
-
Crucial for Acids: If using water, ensure the wash water is slightly acidified (pH 3-4) using dilute HCl. This prevents the "redissolution" of the acid into its soluble carboxylate salt form.
-
-
Deliquoring: Maintain vacuum for 5-10 minutes to remove bulk solvent.
Phase 5: Drying (The Sublimation Risk)
Aromatic carboxylic acids (especially Benzoic and Salicylic) have high vapor pressures and sublime easily.
-
Do NOT dry in a high-vacuum oven at high temperatures (
). You will coat the inside of your oven with sublimate. -
Protocol: Air dry or use a vacuum oven at 40°C with a slight nitrogen bleed.
Troubleshooting & Optimization
"Oiling Out"
Symptoms: The solution turns cloudy/milky, and droplets of liquid appear at the bottom before crystals form. Cause: The melting point of the solute (depressed by impurities or solvent) is lower than the temperature at which the solution becomes saturated. The product separates as a liquid oil rather than a solid crystal. Remediation:
-
Re-heat to redissolve the oil.
-
Add more solvent (dilute the solution) to lower the saturation temperature below the melting point.
-
Vigorous Stirring during cooling can sometimes force the oil to solidify, though crystal quality will be lower.
Colored Impurities
Protocol: If the hot solution is colored (and the product should be white):
-
Cool slightly below boiling.
-
Add Activated Carbon (1-2% by weight of crude solid). Warning: Do not add carbon to a boiling solution; it will foam over instantly.
-
Boil for 5-10 minutes.
-
Perform Hot Filtration (Phase 2) to remove the carbon.
Workflow Diagram (DOT)
Figure 2: End-to-end workflow for the purification of aromatic carboxylic acids.
Analytical Validation
A recrystallization is only as good as its validation.
-
Melting Point: A sharp range (1-2°C) matching literature (Benzoic: 122°C, Salicylic: 159°C) indicates high purity. Broad ranges indicate residual solvent or impurities.
-
HPLC: Run a gradient method to detect related substances.
-
Residual Solvents: Ensure compliance with ICH Q3C guidelines. If Toluene (Class 2) was used, ensure levels are <890 ppm [3].
References
-
Solubility of Benzoic Acid: Journal of Chemical & Engineering Data, "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures," available at .
-
Solubility of Salicylic Acid: Nordström, F. L., & Rasmuson, Å. C. (2006).[4] "Solubility and Melting Properties of Salicylic Acid."[4][5] Journal of Chemical & Engineering Data. Link
-
Regulatory Guidelines: ICH Harmonised Guideline Q3C (R8), "Impurities: Guideline for Residual Solvents."
-
Standard Techniques: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.[6]
Sources
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. brainly.com [brainly.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.com]
In vitro biological evaluation of novel small molecules
Application Note: Strategic Framework for In Vitro Evaluation of Novel Small Molecules
Introduction: The "Fail Early, Fail Cheap" Philosophy
The evaluation of novel small molecules is not merely a series of experiments; it is a risk-mitigation funnel. As drug development professionals, our primary goal in the in vitro phase is to identify liabilities before they become expensive in vivo failures.
This guide departs from standard "add-mix-read" protocols to focus on the causality of experimental design. We will traverse four critical phases: Compound Integrity, Primary Viability Screening, Target Engagement, and Early ADME-Tox.
Phase 1: Compound Integrity & Quality Control
Before a single cell is treated, the chemical probe must be validated. A significant percentage of "novel hits" are artifacts caused by poor solubility or non-specific reactivity (PAINS).
The DMSO Paradox
Dimethyl sulfoxide (DMSO) is the universal solvent, but it is also a cellular perturbant.
-
Mechanism: DMSO increases membrane porosity and can induce differentiation in cell lines like HL-60 or Caco-2.
-
Critical Threshold: Maintain final assay concentration (FAC) < 0.5% (v/v).
-
Protocol Insight: Always normalize the vehicle control. If your high-dose compound contains 0.5% DMSO, your "0 drug" control must also contain 0.5% DMSO, not media alone.
PAINS and Aggregators
Pan-Assay Interference Compounds (PAINS) function by sequestering targets into colloidal aggregates rather than specific binding.
-
Detection: Dynamic Light Scattering (DLS) or simply adding 0.01% Triton X-100 to the assay buffer. If activity vanishes with detergent, your compound is likely a non-specific aggregator.
Figure 1: The Critical Path. Note that Compound QC is the gatekeeper, preventing false positives from entering the biological funnel.
Phase 2: Primary Screening (Cell Viability)
Choosing the right assay chemistry is the difference between measuring metabolism and measuring death.
Assay Selection Matrix
| Feature | MTT / MTS Assay | CellTiter-Glo® (ATP) | Resazurin (AlamarBlue) |
| Readout | Absorbance (Colorimetric) | Luminescence | Fluorescence |
| Mechanism | Reductase enzymes (NAD(P)H) | ATP quantification | Redox potential |
| Sensitivity | Low (~1,000 cells) | High (~15 cells) | Medium |
| Artifacts | Chemical reduction by antioxidants | Luciferase inhibitors | Fluorescence quenching |
| Endpoint | Endpoint (Lytic/Toxic) | Endpoint (Lytic) | Kinetic (Live cell) |
| Recommendation | Avoid for novel scaffolds | Gold Standard | Good for time-course |
Protocol: ATP-Based Luminescent Viability Assay
Rationale: ATP drops precipitously upon cell death.[1] This assay is less prone to interference from colored small molecules than MTT.
Materials:
-
CellTiter-Glo® Reagent (Promega or equivalent).
-
White-walled 96-well plates (prevents signal bleed).
-
Multimode Plate Reader.
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Critical: Leave perimeter wells empty (fill with PBS) to avoid "Edge Effect" evaporation.
-
-
Treatment: Add 25 µL of 5X compound stocks. Include:
-
Vehicle Control (0.5% DMSO).
-
Positive Control (e.g., Staurosporine 1 µM).
-
Blank (Media only, no cells).
-
-
Exposure: Incubate for 24–72 hours (compound dependent).
-
Equilibration: Bring plate and reagent to Room Temperature (RT) for 30 mins.
-
Why? Luciferase reaction rate is temperature-dependent. Cold reagents cause signal drift.
-
-
Lysis: Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins (induces lysis).
-
Stabilization: Incubate 10 mins at RT (stabilizes signal).
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Phase 3: Target Engagement (Mechanism of Action)
Viability tells you if cells die; Western Blotting tells you why. For kinase inhibitors or signaling modulators, detecting phosphorylation changes is paramount.
The Normalization Trap
Do not rely solely on "Housekeeping Proteins" (GAPDH/Actin) if your compound affects cell cycle or metabolism, as these "housekeepers" may fluctuate.
-
Best Practice: Normalize Phospho-Target signal against Total-Target signal, not just Actin.
Figure 2: Generic MAPK Pathway. The assay must quantify the ratio of Phospho-ERK to Total-ERK to validate the small molecule's blockade of the upstream receptor.
Phase 4: In Vitro ADME-Tox Profiling
High potency is useless if the molecule is metabolized in minutes or stops the heart.
Microsomal Stability Assay
Determines intrinsic clearance (
Protocol:
-
Reaction Mix: Human Liver Microsomes (0.5 mg/mL protein) + Test Compound (1 µM).
-
Pre-incubation: 5 mins at 37°C.
-
Start: Add NADPH regenerating system (or 1 mM NADPH).
-
Sampling: Remove aliquots at
mins. -
Quench: Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Why ACN? It precipitates proteins, stopping the reaction instantly.
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
hERG Safety Screening (FDA/ICH S7B)
Blockade of the hERG potassium channel causes QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
-
Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to measure tail current.
-
Threshold: If
or the safety margin (hERG / Free ) is < 30x, the compound is a high safety risk.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and DMSO Tolerance. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[3] [Link]
-
U.S. Food and Drug Administration (FDA). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. [Link][4]
-
Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation. [Link]
Sources
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for testing anticancer activity
Introduction: The Preclinical Attrition Crisis
The failure rate of oncology drugs entering Phase I clinical trials remains alarmingly high (>90%). A primary driver of this attrition is the reliance on overly simplified preclinical models that fail to predict human efficacy. As drug discovery professionals, we must move beyond binary "live/dead" screens and adopt a multi-parametric approach that evaluates potency , mechanism of action (MoA) , and physiological relevance .
This guide moves beyond basic kit instructions. It integrates the "Gold Standard" ATP-based viability profiling with mechanistic apoptosis assays and advanced 3D tumor spheroid models.
Part 1: The Screening Cascade (Workflow Visualization)
To maximize resource efficiency, anticancer screening should follow a funnel approach: high-throughput viability screening (2D) followed by mechanistic validation and physiological profiling (3D).
Figure 1: The logical progression from high-throughput screening to lead validation.
Part 2: High-Throughput Viability (ATP Luminescence)
Principle:
The most robust proxy for cell viability is intracellular ATP. Unlike tetrazolium reduction assays (MTT/MTS), which rely on metabolic enzymes that can be inhibited by test compounds (causing false positives), ATP levels drop rapidly (<30 min) upon cell death (cytolysis). This assay uses luciferase to catalyze the reaction:
Critical Advantage: High sensitivity (detects <15 cells/well) and "glow" kinetics allow for batch processing.
Protocol: 96-Well Endpoint Assay
Materials:
-
Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.[1]
-
Plate: Opaque-walled white 96-well plates (prevents signal crosstalk).
-
Cells: Exponentially growing cancer lines (e.g., HeLa, MCF-7).
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Seed cells at 3,000–5,000 cells/well in 100 µL media.
-
Scientist’s Note: Perform a linearity curve first.[2] If cells overgrow by Day 3 (contact inhibition), they become metabolically quiescent, artificially lowering ATP per cell.
-
-
Equilibration (Day 1):
-
Incubate 24h to allow adhesion.
-
-
Treatment (Day 1):
-
Add 50 µL of 3X concentrated compound.
-
Controls Required:
-
High Control (HC): Vehicle (DMSO 0.1%) = 100% Viability.
-
Low Control (LC): Staurosporine (1 µM) or toxic dose = 0% Viability.
-
-
-
Assay Development (Day 3 - 48h post-treatment):
-
CRITICAL STEP: Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (22°C) for 30 minutes.
-
Why? Luciferase reaction rate is temperature-dependent. Cold edges vs. warm center creates "edge effect" artifacts.
-
Add 100 µL CellTiter-Glo reagent (1:1 ratio with media).
-
Orbitally shake for 2 minutes (lysis).
-
Incubate 10 minutes (signal stabilization).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Part 3: Mechanism of Action (Annexin V / PI)
Principle: Cytotoxicity assays tell you cells are dying; they don't tell you how. Differentiating apoptosis (clean, programmed) from necrosis (inflammatory, accidental) is vital.
-
Early Apoptosis: Phosphatidylserine (PS) flips from the inner to the outer membrane leaflet.[3][4] Annexin V binds PS in the presence of Ca²⁺.
-
Necrosis/Late Apoptosis: Membrane integrity is lost.[5] Propidium Iodide (PI) enters and stains DNA.[3]
Figure 2: Flow Cytometry Logic Gate for classifying cell death.
Protocol: Flow Cytometry Analysis
-
Harvesting:
-
Washing:
-
Wash 2x with cold PBS.[5]
-
-
Staining:
-
Resuspend in 1X Annexin Binding Buffer .
-
Scientist's Note: This buffer contains ~2.5 mM CaCl₂. Do not use PBS. Annexin V is Ca²⁺-dependent; without it, you get false negatives.
-
Add 5 µL Annexin V-FITC + 5 µL PI.[5]
-
Incubate 15 min at RT in the dark.
-
-
Analysis:
-
Analyze within 1 hour on a flow cytometer.[3]
-
Compensation: Use single-stained controls (Annexin-only and PI-only) to correct spectral overlap.
-
Part 4: Physiological Relevance (3D Tumor Spheroids)
Why 2D Fails: Monolayer cells are exposed to uniform oxygen and drug concentrations. Real tumors have a hypoxic, necrotic core and a proliferation gradient. Spheroids mimic this "drug penetration barrier."
Protocol: Scaffold-Free Spheroid Formation
Materials:
-
Plate: Ultra-Low Attachment (ULA) U-bottom 96-well plate (e.g., Corning or faCellitate).
-
Centrifuge: Plate-compatible buckets.
Methodology:
-
Seeding:
-
Prepare a single-cell suspension.
-
Seed 500–1,000 cells/well in 100 µL media.
-
-
Aggregation (Critical):
-
Centrifuge the plate at 200 x g for 3 minutes .
-
Why? This forces cells into the U-bottom, ensuring a single, uniform spheroid forms rather than multiple satellite colonies.
-
-
Maturation:
-
Incubate 3-4 days. Confirm formation of tight, spherical structures (use imaging).
-
-
Drug Treatment:
-
Treat for 72–96 hours (longer than 2D due to diffusion lag).
-
-
Readout:
-
Option A (Morphology): Imaging (High-Content Screening). Measure diameter/volume reduction.
-
Option B (Viability): CellTiter-Glo 3D .
-
Note: Standard CellTiter-Glo is too weak to lyse the tight spheroid core. Use the "3D" version which has stronger detergents and lytic capacity. Shake for 5 minutes, not 2.
-
Part 5: Data Analysis & IC50 Calculation
Do not use linear regression for biological dose-response curves. You must use a 4-Parameter Logistic (4PL) Regression model.
The Equation:
-
X: Log of concentration.
-
Y: Response (% Viability).
-
Hill Slope: Steepness of the curve (indicates cooperativity).
Table 1: Data Interpretation Guide
| Parameter | Value Range | Interpretation |
| IC50 | < 100 nM | Highly Potent (Lead-like) |
| IC50 | 1 µM - 10 µM | Moderate Activity (Hit) |
| IC50 | > 10 µM | Weak/Inactive (Likely off-target toxicity) |
| R² (Fit) | > 0.95 | Excellent technical replicate consistency |
| Hill Slope | > 3.0 | Very steep; suggests threshold effect or toxicity |
References
-
National Cancer Institute (NCI). (2007). NCI-60 Screening Methodology. National Institutes of Health.[8][9] [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Friedrich, J., et al. (2009). Spheroid-based drug screen: considerations and practical approach. Nature Protocols, 4(3), 309–324. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Overcoming low solubility during recrystallization of organic acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced protocols for overcoming a common yet challenging hurdle in organic synthesis and purification: the recrystallization of poorly soluble organic acids. My aim is to move beyond basic procedures and offer a framework of chemical logic to empower you to solve complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my organic acid not dissolving in the chosen recrystallization solvent, even at boiling temperatures?
This is the most frequent challenge and often points to a fundamental mismatch between the solute and the solvent.[1][2] Recrystallization hinges on the principle that solubility increases with temperature.[1][3] If dissolution doesn't occur at the solvent's boiling point, several factors could be at play:
-
Insufficient Solvent Volume: This is the simplest issue to address. You may not have added enough solvent to create a saturated solution at high temperature. Continue adding small portions of the hot solvent until the solid dissolves.[4] However, be cautious not to add a large excess, as this will significantly reduce your final yield.[5][6][7]
-
Inappropriate Solvent Polarity: Organic acids often possess both a nonpolar hydrocarbon backbone and a highly polar carboxylic acid group. A single solvent may not adequately solubilize both ends of the molecule. For instance, a nonpolar solvent like hexane will fail to interact with the polar acid group, while a highly polar solvent like water may not dissolve the nonpolar tail.[8]
-
Presence of Insoluble Impurities: The material that refuses to dissolve might not be your target compound at all, but rather insoluble impurities like dust, sand, or inorganic byproducts.[5][9][10] If a significant portion of your compound has dissolved and a small amount of solid remains, it is time to perform a hot filtration.[4][9][10][11]
Q2: I've added a large volume of solvent, but my yield is extremely low. What went wrong?
This is a classic sign of using too much solvent.[5][7][12] The goal of recrystallization is to create a solution that is saturated (or nearly saturated) with your compound at a high temperature.[12][13] Upon cooling, the solubility decreases, and the solution becomes supersaturated, forcing the compound to crystallize.[14] If an excessive volume of solvent is used, the solution may never reach saturation upon cooling, and most of your compound will remain dissolved in the mother liquor.[5][7]
Solution: If you suspect you've used too much solvent, you can carefully boil off a portion of it to concentrate the solution.[6][7] Once you observe the first signs of crystal formation or persistent cloudiness in the boiling solution, you have reached the saturation point. At this stage, allow it to cool slowly.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7] This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is so high that it comes out of solution above its melting point.[6][15] Highly impure samples are also more prone to oiling out.[7][15]
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.[6][15]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[7]
-
If using a mixed solvent system, add a small amount of the "good" solvent (the one in which the compound is more soluble) to prevent premature crashing out.[11]
Troubleshooting Guide: A Deeper Dive
Issue: Persistent Insolubility in Single-Solvent Systems
When a single solvent fails, a mixed-solvent system is the most powerful technique in your arsenal.[12][16] This method uses two miscible solvents: one in which your organic acid is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[12][16][17]
The strategy is to dissolve the organic acid in a minimal amount of the hot "good" solvent.[12][16][17] You then slowly add the "bad" solvent to the hot solution until you reach the point of saturation, indicated by the first sign of persistent cloudiness (turbidity).[12][16][18] This cloudiness is the formation of microscopic crystals. A drop or two of the "good" solvent is then added back to redissolve these initial crystals, creating a perfectly saturated solution at that temperature. Slow cooling will then yield pure crystals.[17]
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) | Polarity Mismatch | Typical Organic Acid Structures |
| Ethanol | Water | High | Aromatic acids, dicarboxylic acids |
| Acetone | Hexane | High | Aliphatic acids with moderate chain length |
| Toluene | Hexane | Low | Long-chain fatty acids, acids with large nonpolar groups |
| Acetic Acid | Water | Medium | Amino acids, hydroxy acids |
-
Preparation: Place your impure organic acid in an Erlenmeyer flask with a stir bar. In separate flasks, heat both the "good" and "bad" solvents to their boiling points.[16]
-
Dissolution: Add the minimum amount of the boiling "good" solvent to your acid to achieve complete dissolution.[12][16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration at this stage.[11] This is done before adding the "bad" solvent to prevent premature crystallization in the funnel.[11]
-
Titration to Turbidity: Slowly add the hot "bad" solvent dropwise to the boiling solution until a faint, persistent cloudiness appears.[12][16]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[17]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[5]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield, then collect the crystals by vacuum filtration.[1][18][19]
Caption: Decision tree for inducing crystallization.
-
Scratching: Using a glass rod to scratch the inside of the flask below the solvent line creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth. [7]* Seeding: Introducing a single, pure crystal of your compound (a "seed crystal") provides a template for other molecules to deposit onto, initiating crystallization. [7][10]* Reducing Temperature: Further cooling in an ice-salt bath can sometimes provide the thermodynamic push needed for nucleation, but this should be a last resort as rapid cooling can trap impurities. [7][17]
References
- recrystallization-2.doc.pdf. (n.d.).
- Purification by Recrystallization. (n.d.). CUNY.
- recrystallization.pdf. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization and hot filtration. (n.d.). Safrole.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Recrystallization using two solvents. (2012, May 7). YouTube.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Single-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York.
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization. (n.d.).
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Experiment 9 — Recrystallization. (n.d.).
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization-1.pdf. (n.d.).
- Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. amherst.edu [amherst.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Home Page [chem.ualberta.ca]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. Recrystallization [sites.pitt.edu]
Technical Support Center: Troubleshooting Tailing & Streaking in Carboxylic Acid Chromatography
Topic: Tailing and streaking issues in chromatography of carboxylic acids Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Chemistry of the Problem
Carboxylic acids (
In HPLC , the primary culprit for tailing is the ionization state. At pH values near their
In GC , the issue is adsorption and dimerization. Free fatty acids form strong hydrogen bonds with surface silanols in the inlet liner or column, leading to adsorption (loss of sensitivity) and non-linear desorption (tailing).
In TLC , the dissociation of the proton during migration causes the spot to smear across the silica, which is itself slightly acidic but possesses active hydroxyl groups.
Module 1: High-Performance Liquid Chromatography (HPLC)
Diagnostic Workflow
Q: Why do my carboxylic acid peaks tail while other neutral compounds in the mix look perfect?
A: This is a classic signature of secondary silanol interactions .
Silica-based columns contain residual silanol groups (
The Fix: You must suppress the ionization of the silanols and the analyte.
Protocol: Mobile Phase Optimization for Acidic Analytes
Objective: Eliminate secondary interactions by locking the analyte in its neutral, protonated state.
Step-by-Step:
-
Check the pKa: Identify the
of your target acid. -
The "2-Unit Rule": Adjust the aqueous mobile phase pH to be 2 units below the pKa .
-
Example: For Ibuprofen (
), aim for pH 2.4.
-
-
Select the Modifier:
-
For UV Detection: Use Phosphate Buffer (20-50 mM). It provides the highest buffering capacity and masks metal sites.
-
For LC-MS: Use Formic Acid (0.1%) or Difluoroacetic Acid (DFA) . Avoid TFA in negative mode if possible (see FAQ below).
-
-
Validation: Inject the sample. If tailing persists, increase buffer concentration to 50 mM (if solubility permits) to overwhelm active sites.
FAQ: HPLC Specifics
Q: I am using LC-MS in negative mode. Won't adding acid suppress my signal?
A: Yes, this is the "Acid Paradox." To get good peak shape, you need low pH (protonated acid).[1] To get good MS signal in negative mode (
-
Solution 1 (Post-Column Infusion): Run the column at low pH (0.1% Formic acid) for separation, then infuse a basic solution (ammonia) post-column before the MS source to ionize the analyte.
-
Solution 2 (Volatile Buffers): Use 10 mM Ammonium Formate adjusted to pH 3.5. This is a compromise that often yields acceptable peak shape and ionization.
Q: Could it be metal chelation? A: Carboxylic acids (especially di-acids like citric or fumaric) are strong chelators. If your peak tails and you see low recovery:
-
Test: Add 5 µM EDTA to the mobile phase (UV only) or use a "medronic acid" deactivated column.
-
Hardware: Passivate your LC system with 30% phosphoric acid (remove column first!) to strip iron from stainless steel lines.
Visual Guide: HPLC Troubleshooting Logic
Caption: Logical decision tree for diagnosing HPLC peak tailing. Blue nodes indicate decision points; Red indicates hardware failure; Green indicates chemical interactions.
Module 2: Gas Chromatography (GC)
Diagnostic Workflow
Q: My free fatty acid (FFA) peaks are disappearing or tailing severely. Why?
A: Free carboxylic acids are highly polar and form strong hydrogen bonds. In a standard non-polar GC setup (like a 5% phenyl column), they will:
-
Adsorb to active silanols in the glass liner (irreversible loss).
-
Dimerize in the gas phase, leading to broad, "shark-fin" peaks.
-
Drag along the column stationary phase if it's not specifically deactivated.
Protocol: Derivatization (The Gold Standard)
While specialized columns exist, derivatization is the most robust solution for quantitative accuracy. It converts the polar acid to a non-polar methyl ester (FAME).
Method: BF3-Methanol Methylation
-
Reagent: 14% Boron Trifluoride (
) in Methanol. -
Process: Add 1 mL reagent to sample. Heat at 60°C for 10 mins.
-
Extraction: Add Hexane and Water. Vortex.
-
Analysis: Inject the upper Hexane layer.
-
Result: Sharp, symmetrical peaks on standard columns (e.g., DB-5, DB-Wax).
Protocol: Direct Analysis (If Derivatization is Impossible)
If you must analyze free acids:
-
Column Selection: You cannot use a standard non-polar column. Use a FFAP (Free Fatty Acid Phase) or Nitro-terephthalic acid modified PEG column.
-
Examples: DB-FFAP, Stabilwax-DA.
-
-
Liner Choice: Use a Ultra-Inert liner with deactivated glass wool. Standard wool will strip acids immediately.
-
Acidification: Inject a small amount of volatile acid (e.g., formic acid vapor) to "prime" the system, though modern FFAP columns render this less necessary.
Visual Guide: GC Decision Matrix
Caption: Decision matrix for GC analysis of carboxylic acids. Green path yields highest reliability.
Module 3: Thin Layer Chromatography (TLC)
Troubleshooting Guide
Q: My spot looks like a comet (streaking) rather than a circle.
A: This is caused by the dissociation of the acid as it moves up the silica plate. Silica is slightly acidic (
The Fix: Add 1-2% Acetic Acid or Formic Acid to your mobile phase.
-
Mechanism:[2] This floods the system with protons (
), pushing the equilibrium entirely to the neutral form (Le Chatelier's principle). The neutral form migrates as a tight, compact spot.
Data Summary: Solvent Systems for Acids
| Analyte Polarity | Recommended Mobile Phase Base | Additive (Crucial) |
| Non-Polar (Fatty Acids) | Hexane / Ethyl Acetate | + 1% Acetic Acid |
| Medium (Benzoic Acids) | Dichloromethane / Methanol | + 1% Formic Acid |
| High (Amino Acids) | n-Butanol / Water / Acetic Acid | (Already Acidic) |
References
-
Waters Corporation. Tailing of Basic and Acidic Compounds on C18 Columns. Waters Knowledge Base. Link
-
Restek Corporation. GC Troubleshooting: Tailing Peaks. Restek Technical Guides.[3] Link
-
Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. Agilent Collection. Link
-
Chromatography Online (LCGC). HPLC Diagnostic Skills: Tailing Peaks. LCGC Blog. Link
-
BenchChem. Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization.Link
Sources
Validation & Comparative
Comparative analysis of spectroscopic data for benzoic acid isomers
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: ortho-Hydroxybenzoic acid (Salicylic Acid), meta-Hydroxybenzoic acid, and para-Hydroxybenzoic acid.
Executive Summary & Mechanistic Foundations
The differentiation of hydroxybenzoic acid (HBA) isomers is a critical quality control step in pharmaceutical synthesis, as these isomers exhibit vastly different biological activities and chemical reactivities. While ortho-HBA (Salicylic acid) is a precursor to aspirin, para-HBA is the backbone of paraben preservatives.
This guide provides a definitive spectroscopic comparison of the three isomers:
-
2-Hydroxybenzoic acid (ortho-isomer, Salicylic Acid) [1]
-
3-Hydroxybenzoic acid (meta-isomer)
-
4-Hydroxybenzoic acid (para-isomer) [1]
The Mechanistic Differentiator: Hydrogen Bonding & Resonance
The spectroscopic distinctiveness of these isomers arises primarily from two factors:
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The ortho isomer forms a stable 6-membered chelate ring between the hydroxyl and carboxyl groups. The meta and para isomers rely solely on intermolecular lattice networks.
-
Electronic Conjugation: The para isomer allows direct resonance interaction between the electron-donating hydroxyl group and the electron-withdrawing carboxyl group (push-pull system), significantly affecting UV and NMR shifts.
Figure 1: Mechanistic comparison of hydrogen bonding topology. The intramolecular chelation in the ortho-isomer is the primary driver for its distinct spectral signature compared to the lattice-dependent meta/para isomers.
Infrared (IR) Spectroscopy Analysis[2][3][4][5]
IR spectroscopy is the most rapid method for distinguishing the ortho isomer due to the "Ortho Effect."
Spectral Fingerprints[6]
-
Carbonyl (C=O) Stretch: In ortho-HBA, the intramolecular hydrogen bond weakens the C=O bond order, shifting the absorption to a lower frequency (~1665 cm⁻¹) compared to the dimeric C=O stretch of meta and para isomers (~1670–1690 cm⁻¹).
-
Hydroxyl (O-H) Stretch: Ortho-HBA exhibits a very broad, intense absorption often merging with C-H stretches (3200–2500 cm⁻¹), whereas para-HBA shows a more distinct phenolic O-H band.
Comparative Data Table: IR Frequencies (KBr Pellet)
| Feature | ortho-HBA (Salicylic Acid) | meta-HBA | para-HBA | Mechanistic Cause |
| C=O[2] Stretch | 1665 ± 5 cm⁻¹ | 1680 ± 5 cm⁻¹ | 1670–1680 cm⁻¹ | Intramolecular H-bond reduces bond order in ortho. |
| O-H Stretch | Broad, 3200–2500 cm⁻¹ | Sharp(er) ~3300 cm⁻¹ | Distinct ~3350 cm⁻¹ | Chelation broadens ortho peak significantly. |
| C=C Ring | ~1610, 1480 cm⁻¹ | ~1600, 1490 cm⁻¹ | ~1605, 1510 cm⁻¹ | Ring conjugation patterns. |
| Fingerprint (oop) | 760 cm⁻¹ (1,2-sub) | 760, 680 cm⁻¹ (1,3-sub) | 830–850 cm⁻¹ (1,4-sub) | Out-of-plane C-H bending (Critical for ID). |
Protocol: Standardized KBr Pellet Preparation
To ensure reproducibility and minimize moisture interference:
-
Drying: Dry analytical standards at 105°C for 2 hours to remove surface moisture (critical for accurate O-H region analysis).
-
Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (prevents Christiansen effect).
-
Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan 4000–400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]
NMR provides the most definitive structural confirmation through symmetry analysis.
1H NMR Splitting Patterns
-
Para (Symmetry): The molecule possesses a C2 axis of symmetry. The protons at C2/C6 are equivalent, and C3/C5 are equivalent, resulting in a classic AA'BB' (or AA'XX') system appearing as two doublets.
-
Ortho/Meta (Asymmetry): These lack the C2 axis, resulting in 4 distinct aromatic signals. Ortho shows complex ABCD coupling; Meta shows a characteristic singlet-like peak for the isolated proton at C2.
Comparative Data Table: 1H NMR (DMSO-d₆, 400 MHz)
| Isomer | Symmetry | Key Signals (δ ppm) | Multiplicity Pattern |
| Ortho | Asymmetric | ~7.9 (dd), ~7.5 (td), ~6.9 (d), ~6.9 (t) | ABCD (Complex 4-spin system). Distinct downfield shift of H-6 due to COOH. |
| Meta | Asymmetric | 7.4–7.5 (s, H-2) ; 7.4 (d), 7.3 (t), 7.0 (d) | Singlet at H-2 is diagnostic. 1:1:1:1 integration ratio. |
| Para | Symmetric ( | 7.85 (d, 2H) ; 6.85 (d, 2H) | AA'BB' (Two distinct doublets). 2:2 integration ratio. |
Protocol: NMR Sample Preparation
-
Solvent: DMSO-d₆ is preferred over CDCl₃ because it disrupts intermolecular dimers, sharpening the carboxylic proton signal.
-
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.
UV-Vis & Mass Spectrometry
UV-Vis Spectroscopy
The position of the absorption maximum (
-
Para-HBA: The hydroxyl and carboxyl groups are "para-conjugated," allowing direct resonance transfer (quinoid-like character). This results in the largest bathochromic (red) shift.
-
Meta-HBA: Cross-conjugated; resonance cannot extend fully across the ring.
-
Ortho-HBA: Steric hindrance and chelation affect planarity, often resulting in hypsochromic shifts relative to para.
General Trend (
-
Para (~255 nm) > Ortho (~235 nm) > Meta (~210 nm / 230 nm weak)
Mass Spectrometry: The Ortho Effect
In Electron Impact (EI) MS, the ortho isomer follows a unique fragmentation pathway not available to meta or para.[5]
Figure 2: Mass Spectrometry fragmentation logic. The "Ortho Effect" leads to a distinctive loss of water (m/z 138 → 120), whereas para/meta isomers typically lose the hydroxyl radical (m/z 138 → 121).
References
-
NIST Chemistry WebBook. IR and UV Spectra of Hydroxybenzoic Acids. National Institute of Standards and Technology. Available at: [Link]
-
Sager, E. E., et al. (1945).[6] Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid.[6][7] Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Smith, B. C. (2018). The C=O[8] Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate and potassium p-phenolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validating the structure of a synthesized compound using spectroscopy
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Context: This guide moves beyond standard textbook definitions to provide a strategic, comparative analysis of spectroscopic techniques for validating small molecule structures. It focuses on the decision-making process required to satisfy rigorous standards like ICH Q6A guidelines for new drug substances.[1]
The Core Directive: Establishing Identity
In synthetic chemistry, "making" a compound is only half the battle. Proving you made it—with the correct regio- and stereochemistry—is the regulatory and scientific hurdle. The International Council for Harmonisation (ICH) Q6A guidelines explicitly state that specifications must include specific tests for identity that are "specific for the drug substance" [1].
A single technique is rarely sufficient. A self-validating system requires orthogonality : the data from Method A must constrain the interpretation of Method B.
The Validation Hierarchy
-
Elemental Composition: Does the mass match the formula? (HRMS)[2][3][4]
-
Functional Architecture: Are the expected groups present? (IR/1D NMR)
-
Connectivity: Are atoms connected in the right order? (2D NMR)
-
Spatial Arrangement: Is the stereochemistry correct? (NOESY/XRD)
Phase I: Mass & Formula Confirmation
The Gatekeeper: Low-Resolution vs. High-Resolution Mass Spectrometry (HRMS)
Before expensive NMR time is invested, the molecular formula must be confirmed.
Comparative Analysis
| Feature | Standard MS (Low-Res) | High-Resolution MS (HRMS) |
| Primary Output | Nominal Mass (e.g., 300 Da) | Exact Mass (e.g., 300.1234 Da) |
| Precision | Unit Resolution | < 5 ppm mass error |
| Utility | Fingerprinting knowns; crude monitoring | Formula confirmation of unknowns |
| Limitation | Cannot distinguish isobaric formulas (e.g., | Requires cleaner samples to avoid suppression |
Expert Insight: Standard MS (like a simple quadrupole) is a "quick look" tool. It tells you if your product might be there.[5] HRMS (Orbitrap or TOF) is a validation tool.
-
Causality: If you synthesize a novel compound, a nominal mass of 250 could be your product (
) or a byproduct ( ). Only HRMS can differentiate these based on the mass defect of heteroatoms [2]. -
Self-Validation: The isotopic pattern (M+1, M+2) in HRMS must match the theoretical distribution calculated from the formula derived from the exact mass.
Phase II: The Gold Standard – Connectivity via NMR
1D vs. 2D NMR: From Verification to Elucidation
Nuclear Magnetic Resonance (NMR) is the primary tool for solution-state structure determination. However, relying solely on 1D Proton (
The 2D Advantage
While 1D
-
COSY (Correlation Spectroscopy): Maps protons coupled to each other (2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its attached carbon.
-
Efficiency Hack: An HSQC is often faster than a 1D
C spectrum for determining carbon count because it detects the sensitive proton signal rather than the insensitive carbon nucleus [3].
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The "bridge builder." It sees through heteroatoms (O, N) where COSY fails, connecting fragments 2-4 bonds away.
Comparative Workflow: 1D vs. 2D
| Metric | 1D | 2D HSQC/HMBC |
| Time | 5–10 mins | 20–60 mins |
| Sample Req | ~1-2 mg | ~5-10 mg (for good S/N) |
| Structural Insight | Functional groups, Purity | Skeletal Connectivity |
| Blind Spot | Overlapping peaks; Quaternary carbons | Stereochemistry (mostly) |
Phase III: The Ultimate Truth – 3D Structure
X-Ray Diffraction (XRD) vs. NOESY NMR
Determining absolute configuration (R vs. S) is the hardest validation step.
Single Crystal XRD[6][7][8][9]
-
The Power: It provides a direct photograph of the molecule's atomic positions. It is the only method that defines absolute configuration without reference standards (using anomalous dispersion) [4].
-
The Bottleneck: It requires a single, high-quality crystal.[6] Many drug candidates are amorphous solids or oils.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
The Power: Determines which protons are close in space (< 5 Å), even if not bonded. It works in solution (the biologically relevant state).[7]
-
The Bottleneck: It requires a rigid molecular conformation. In flexible chains, NOE signals average out, leading to ambiguous data.
Experimental Protocols
Protocol A: The Self-Validating Workflow
This protocol ensures that errors are caught early.
-
Purity Check (LC-MS/1D NMR):
-
Dissolve ~1 mg in deuterated solvent.
-
Run 1D
H NMR. -
Validation Check: Do the integrals sum to the expected hydrogen count? Are there "rogue" peaks >5% intensity? If yes, STOP and repurify.
-
-
Formula Confirmation (HRMS):
-
Dilute sample to ~1-10 ppm.
-
Acquire ESI-TOF or Orbitrap data.
-
Validation Check: Mass error must be < 5 ppm. Isotopic pattern must match simulation.
-
-
Skeleton Assignment (2D NMR):
-
Prepare ~10-20 mg sample.
-
Run HSQC first (assigns all C-H pairs).
-
Run COSY (confirms neighbors).
-
Run HMBC (connects the pieces across quaternary carbons/heteroatoms).
-
Validation Check: Every proton peak must have a corresponding carbon cross-peak (except NH/OH).
-
-
Stereo-Validation (If Chiral):
-
Option A (Solid): Attempt crystallization for XRD.
-
Option B (Oil): Run NOESY. Look for key cross-peaks between non-bonded protons that distinguish diastereomers.
-
Visualization & Logic
Decision Matrix: Choosing the Right Tool
The following logic tree guides the researcher based on sample state and complexity.
Caption: Decision logic for structural validation. Green nodes indicate definitive endpoints; Red nodes indicate high-complexity elucidation steps.
Comparison Summary: The "Big Three"[9]
| Feature | NMR (Solution) | XRD (Solid State) | HRMS (Gas Phase) |
| Primary Data | Magnetic environment & coupling | Electron density map | Mass-to-charge ratio |
| Sample State | Solution (Soluble) | Single Crystal (Solid) | Ionized Gas |
| Destructive? | No (Recoverable) | No (Recoverable) | Yes (Consumed) |
| Stereochemistry | Relative (Indirect via NOE) | Absolute (Direct) | None (usually) |
| Cost/Time | High / 1-12 Hours | High / Days-Weeks | Medium / < 30 Mins |
References
-
European Medicines Agency (EMA) / ICH. (2000).[8] ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.[1][8][9][10] Retrieved from [Link][8]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Benchmarking Novel UV Absorbers: From In Vitro Efficacy to In Vivo Validation
In the relentless pursuit of superior sun protection, the development of novel UV absorbers is a cornerstone of cosmetic and pharmaceutical science. These molecules are the frontline defense against the deleterious effects of ultraviolet (UV) radiation. However, moving a promising new molecule from the bench to a market-ready formulation requires a rigorous, multi-faceted benchmarking process. This guide provides an in-depth framework for evaluating the performance of novel UV absorbers, grounded in standardized methodologies and scientific rationale, to ensure that claims of efficacy are substantiated by robust and reproducible data.
Part 1: Defining the Pillars of Performance for UV Absorbers
Before any testing can commence, it is critical to understand the key performance indicators (KPIs) that define an effective UV absorber. These metrics form the basis of our comparative analysis and dictate our experimental design.
-
Sun Protection Factor (SPF): The most recognized metric, SPF primarily quantifies protection against UVB radiation (290-320 nm), the energy responsible for erythema (sunburn). It is the ratio of the minimal erythema dose (MED) on protected skin to the MED on unprotected skin.[1]
-
UVA Protection Factor (UVA-PF): UVA rays (320-400 nm) penetrate deeper into the skin, contributing to photoaging and increasing the risk of skin cancer.[2] The UVA-PF measures the level of protection against this part of the spectrum. To meet European Commission recommendations, a sunscreen's UVA protection should be at least one-third of its labeled SPF.[3]
-
Critical Wavelength (λc): This value defines the breadth of UV protection. It is the wavelength at which the area under the absorbance curve from 290 nm represents 90% of the total area. A critical wavelength greater than 370 nm is required to claim "broad-spectrum" protection, indicating significant absorption in the UVA range.[3]
-
Photostability: A UV absorber's primary function is to absorb high-energy photons. However, if the molecule cannot efficiently dissipate this energy, it can degrade, leading to a loss of efficacy and the potential formation of harmful byproducts.[4][5] An effective UV filter must remain structurally intact upon exposure to UV radiation to provide sustained protection.[4]
Part 2: The Methodological Blueprint for Performance Validation
A comprehensive evaluation of a novel UV absorber hinges on a combination of in vitro and in vivo testing. In vitro methods provide a controlled, reproducible environment for screening and mechanistic understanding, while in vivo testing offers the definitive assessment of performance on human skin.[6]
A. In Vitro Analysis: The Laboratory Proving Ground
In vitro testing is indispensable for initial screening, formulation optimization, and assessing specific performance attributes like UVA protection and photostability without the ethical and financial burden of human trials.[1][7]
This protocol serves as the global standard for assessing broad-spectrum protection in the lab.
Causality Behind the Method: The core principle is to measure the UV transmittance through a thin, uniform film of the test product.[8] Using a substrate with a roughened surface, such as Polymethyl Methacrylate (PMMA) plates, mimics the uneven topography of skin, ensuring a more realistic distribution of the product.[6] A crucial step is pre-irradiating the sample with a controlled dose of UV light from a solar simulator. This self-validating step accounts for any potential photodegradation, ensuring the measured UVA-PF reflects the performance of the absorber after sun exposure.[8]
Step-by-Step Methodology:
-
Substrate Preparation: Use sandblasted PMMA plates to provide a roughened surface.
-
Sample Application: Apply the formulation containing the novel UV absorber to the PMMA plate at a precise concentration, typically 0.75 mg/cm². Spread the sample evenly to create a uniform film. Allow it to dry for at least 15 minutes in the dark.
-
Initial Transmittance Measurement (Pre-Irradiation): Place the sample plate in a UV transmittance analyzer. Measure the initial absorbance (A₀) at 1 nm increments from 290 to 400 nm.
-
UV Pre-Irradiation: Expose the sample to a controlled dose of UV radiation from a calibrated solar simulator. The dose is calculated based on the product's expected SPF and UVA protection.
-
Final Transmittance Measurement (Post-Irradiation): Remeasure the absorbance (A) of the irradiated sample across the 290-400 nm spectrum.
-
Calculation:
-
The UVA-PF is calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.[8]
-
The Critical Wavelength (λc) is calculated from the post-irradiation absorbance data.
-
This protocol quantifies the degradation of the UV absorber, providing a direct measure of its durability.
Causality Behind the Method: The principle is to quantify the loss of absorbance after exposure to a high dose of UV radiation. By comparing the area under the absorbance curve before and after irradiation, we can calculate an "Area Under the Curve Index" (AUCI), which provides a clear metric of photostability.[9] An AUCI value greater than 0.80 is generally considered photostable.[9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a thin film of the product on a suitable UV-transparent substrate (e.g., quartz plates or PMMA plates) as described in the previous protocol.
-
Initial Spectrophotometry: Measure the initial absorbance spectrum of the sample from 290 to 400 nm using a spectrophotometer. Calculate the initial Area Under the Curve (AUC_before).
-
Controlled UV Exposure: Place the sample in a solar simulator and expose it to a defined, high dose of UV radiation.
-
Final Spectrophotometry: After exposure, remeasure the absorbance spectrum. Calculate the final Area Under the Curve (AUC_after).
-
Calculation of AUCI: Calculate the photostability using the formula: AUCI = AUC_after / AUC_before .
B. In Vivo Analysis: The Gold Standard
While in vitro tests are powerful, in vivo testing remains the definitive, regulatory-accepted standard for substantiating SPF claims, as it accounts for the complex interactions between the formulation and human skin.[1][10]
Causality Behind the Method: This protocol directly measures the product's ability to prevent sunburn on human volunteers.[10] The application of a precise amount (2.0 mg/cm²) is critical, as SPF values are highly dependent on the quantity of product applied.[11] Using a calibrated solar simulator provides a consistent and reproducible UV source.[10] The inclusion of a standard sunscreen formulation (e.g., an 8% homosalate standard) serves as a system control, validating the results of each test panel.[12]
Step-by-Step Methodology:
-
Volunteer Recruitment: Select a panel of 10-20 healthy adult subjects with suitable skin types (Fitzpatrick types I-III). Obtain informed consent.
-
Test Site Demarcation: Mark multiple test sites (minimum 50 cm² each) on the volunteer's back.[12]
-
Unprotected MED (MEDu) Determination: On an unprotected skin site, expose small sub-sites to a series of increasing UV doses to determine the minimal dose required to cause perceptible redness 16-24 hours post-exposure. This is the MEDu.
-
Product Application: Apply the test formulation and a standard SPF reference product to their respective test sites at a concentration of 2.0 mg/cm².[11] This is followed by a 15-30 minute waiting period.
-
Protected MED (MEDp) Determination: Expose sub-sites within the protected areas to a series of increasing UV doses, centered around the expected SPF.
-
Erythema Assessment: 16-24 hours after exposure, a trained evaluator assesses the test sites to determine the MED for the protected skin (MEDp).
-
SPF Calculation: The SPF for each subject is calculated as the ratio: SPF = MEDp / MEDu . The final labeled SPF is determined through statistical analysis of the panel's results.[11]
Part 3: Comparative Data Analysis
Objective comparison requires summarizing performance data against established benchmarks. Here, we compare a hypothetical "Novel UV Absorber X" against common alternatives in a standard base formulation.
Table 1: In Vitro Performance Comparison
| UV Absorber (5% w/w) | In Vitro SPF (Calculated) | UVA-PF (ISO 24443) | Critical Wavelength (λc) |
| Novel UV Absorber X | 55 | 25.2 | 385 nm |
| Avobenzone + Octocrylene | 48 | 20.5 | 378 nm |
| Zinc Oxide (non-nano) | 35 | 18.1 | 375 nm |
| Generic Organic Blend | 52 | 19.8 | 376 nm |
Analysis: Novel UV Absorber X demonstrates superior performance in both UVA-PF and critical wavelength, indicating more comprehensive broad-spectrum protection compared to the benchmarks. Its higher calculated SPF suggests strong UVB attenuation as well.
Table 2: Photostability Comparison
| UV Absorber (5% w/w) | Absorbance Loss (UVA) after UV Dose | AUCI (290-400 nm) |
| Novel UV Absorber X | -4% | 0.96 |
| Avobenzone (unstabilized) | -35% | 0.65 |
| Avobenzone + Octocrylene | -12% | 0.88 |
| Zinc Oxide (non-nano) | < -2% | 0.99 |
Analysis: The exceptional photostability of Novel UV Absorber X (AUCI of 0.96) is a significant advantage. Its minimal absorbance loss ensures that the formulation maintains its protective efficacy during prolonged sun exposure. This performance is attributed to its molecular structure, which allows for the rapid and safe dissipation of absorbed UV energy, preventing the chemical degradation seen in less stable filters like unstabilized Avobenzone.[5]
Conclusion
Benchmarking a novel UV absorber is a systematic process that builds a bridge from molecular potential to proven clinical efficacy. By employing a structured approach that begins with robust in vitro screening for UVA protection and photostability, formulators can confidently identify lead candidates for the more resource-intensive in vivo SPF validation. The data clearly indicates that "Novel UV Absorber X" not only provides high-level, broad-spectrum protection but also exhibits exceptional photostability, making it a superior candidate for next-generation sun care formulations. This rigorous, evidence-based evaluation is the bedrock of trustworthy product development, ensuring that new technologies deliver on their promise of enhanced skin protection.
References
- The Complete Guide to UV Absorption and Light Stabilizers. (2025). How To Ship Them in Liquid Bulk.
- UV Stabilizer 101: Everything You Need to Know. (2022). EyouAgro.
- Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2023). HunterLab.
- How do they test a sunscreen's protection factor?. Care 360° Portal.
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025). SpecialChem.
- The Ultimate Guide to UV Absorbers in 2024. (2024). Wellt Chemicals.
- Sunscreen Protection Factor. How is it tested?. (2025). Cosmeservice.
- SPF ISO 24444 Protocol Testing. Eurofins.
- Photostability plays a key role. Care 360° Portal.
- IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS. (2009). Regulations.gov.
- In Vivo vs In Vitro Sunscreen Testing: SPF Explained Clearly. (2026). Deconstruct.
- Rapid characterization of organic UV filters and their photoproducts in sunscreens by thermal desorption electrospray ionization mass spectrometry for the photostability study. (2019). Analytical Methods (RSC Publishing).
- Correlation of in vivo and in vitro measurements of sun protection factor. Journal of Food and Drug Analysis.
- Sunscreen Efficacy and SPF Testing. Certified Cosmetics.
- Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. (2007). Photochemical & Photobiological Sciences.
- 21 CFR Part 352 Subpart D -- Testing Procedures. eCFR.
- Sunscreen Scam: In-Vitro vs In-Vivo Testing — What Really Matters for SPF Accuracy. (2025). Medium.
- In Vitro Sunscreen Photostability Testing Insights. (2025). Abich Inc.
- SPF testing. Diagnostic.
- In-vitro vs in-vivo testing: The best way to test your sunscreen SPF. (2026). The Established.
- In Vivo vs In Vitro Testing in Sunscreen: Know the Real Difference. (2026). Foxtale.
- UVA Protection Testing Services at SGS's Hamburg Laboratory. (2022). SGS.
- UV Filter Photodegradation Chemistry Explained (2026 Guide). (2026). Grand Ingredients.
Sources
- 1. Sunscreen Protection Factor. How is it tested? | Cosmeservice [cosmeservice.com]
- 2. UVA Protection Testing Services at SGS’s Hamburg Laboratory | SGS Indonesia [sgs.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. care360.basf.com [care360.basf.com]
- 5. grandingredients.com [grandingredients.com]
- 6. In-vitro vs in-vivo testing: The best way to test your sunscreen SPF | The Established [theestablished.com]
- 7. purebubblesskincare.com [purebubblesskincare.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. care360.basf.com [care360.basf.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. eCFR :: 21 CFR Part 352 Subpart D -- Testing Procedures [ecfr.gov]
A Senior Application Scientist's Guide to In Silico Docking Analysis of Benzophenone-Based Ligands
This guide provides a comprehensive overview and a detailed protocol for the in silico docking analysis of benzophenone-based ligands. It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. We will delve into the rationale behind experimental choices, present comparative data, and emphasize the importance of integrating computational predictions with experimental validation.
The Significance of the Benzophenone Scaffold in Drug Discovery
The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3] The structural rigidity of the core, combined with the potential for diverse substitutions on the phenyl rings, allows for the fine-tuning of steric and electronic properties to achieve high-affinity binding to a variety of biological targets.[3][4]
In silico molecular docking has emerged as an indispensable tool in the early stages of drug discovery.[1] It provides a rapid and cost-effective method to predict the binding orientation and affinity of a ligand to its target protein at an atomic level.[5][6] This allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug development pipeline. This guide will walk you through a robust workflow for conducting such analyses on benzophenone-based ligands, using the androgen receptor as a case study.
A Validated Workflow for In Silico Docking of Benzophenone Ligands
A successful docking study is not merely about generating a binding score; it is a multi-step process where each stage is critical for the reliability of the final results. The following protocol represents a self-validating system, incorporating best practices to ensure the scientific rigor of the in silico analysis.
Caption: A generalized workflow for in silico molecular docking analysis.
Experimental Protocol: Step-by-Step Molecular Docking
This protocol outlines the key steps for performing a molecular docking study using widely accepted and accessible software tools like UCSF Chimera and AutoDock Vina.[6][7]
1. Target Protein and Ligand Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use the androgen receptor (PDB ID: 1T63).[8]
-
Protein Preparation:
-
Load the PDB file into UCSF Chimera.[7]
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.[9]
-
Save the cleaned protein structure in the PDB format.
-
-
Ligand Preparation:
-
Draw the 2D structures of your benzophenone-based ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable.
-
Save the prepared ligands in a suitable format, such as MOL2 or PDB.
-
2. Setting Up the Docking Simulation with AutoDock Tools:
-
Input File Preparation:
-
Load the prepared protein and ligand files into AutoDock Tools (ADT).
-
ADT will automatically add polar hydrogens and compute Gasteiger charges for both the protein and the ligand.
-
Save the protein and ligand in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[1]
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box. This box should encompass the entire binding site of the target protein.[9]
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site. If the binding site is unknown, the grid box should cover all potential binding pockets on the protein surface. The CASTp online server can be a useful tool for identifying potential binding pockets.[1]
-
The size of the grid box is a critical parameter; it should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.
-
3. Running the Docking and Analyzing the Results:
-
Running AutoDock Vina:
-
Use the command line to run AutoDock Vina, specifying the prepared protein, ligand, and grid box configuration files.
-
Vina will perform a series of docking runs and output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).[1]
-
-
Analysis of Docking Results:
-
The primary output to consider is the binding affinity, which is an estimate of the binding free energy. More negative values indicate a higher predicted binding affinity.
-
Visualize the top-ranked docking poses using software like PyMOL or Biovia Discovery Studio Visualizer.[1]
-
Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for the stability of the protein-ligand complex.
-
Comparative Docking Analysis: Benzophenones as Androgen Receptor Modulators
To illustrate the practical application of this workflow, we will compare the docking performance of three benzophenone derivatives (BP-1, BP-2, and BP-3) against the androgen receptor (AR). The AR is a key target in the treatment of prostate cancer, and identifying novel antagonists is of significant therapeutic interest.[8]
Caption: Key interactions of Benzophenone-2 in the AR binding site.
A study by Kim et al. (2025) performed a comparative computational and experimental analysis of these compounds. Their findings provide an excellent dataset for our guide.[8]
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| BP-1 | -44.97 | Gln711, Asn705 | Hydrogen Bonds |
| BP-2 | -46.39 | Gln711, Asn705 | Hydrogen Bonds |
| BP-3 | -52.07 | Gln711, Asn705 | Hydrogen Bonds |
| Hydroxyflutamide (Control) | -54.93 | Gln711, Asn705 | Hydrogen Bonds |
| Data synthesized from Kim et al. (2025)[8] |
From this comparative analysis, we can draw several key insights:
-
Structure-Activity Relationship (SAR): The dihydroxylated forms of benzophenone, BP-2, exhibited a higher binding affinity for the androgen receptor compared to BP-1.[8] This suggests that the additional hydroxyl groups play a crucial role in forming stable interactions within the binding pocket, likely through additional hydrogen bonding.
-
Benchmarking against Controls: Comparing the binding energies of the benzophenone derivatives to a known modulator, such as hydroxyflutamide, provides a valuable benchmark for their potential potency.
-
Guiding Further Optimization: The identification of key interacting residues, such as Gln711 and Asn705, provides a roadmap for the rational design of new benzophenone derivatives with potentially improved affinity and selectivity.[8]
The Imperative of Experimental Validation
While in silico docking is a powerful predictive tool, it is essential to remember that it is a simulation. The predicted binding affinities and poses must be validated through experimental methods to confirm their biological relevance.[8] Common experimental techniques for validating docking predictions include:
-
Enzyme Inhibition Assays: For targets that are enzymes, such as acetylcholinesterase or HIV-1 reverse transcriptase, the inhibitory activity of the benzophenone derivatives can be quantified and expressed as an IC50 value.[3][10]
-
Cell-Based Assays: The biological activity of the compounds can be assessed in relevant cell lines. For example, the anticancer effects of benzophenone derivatives have been evaluated using MTT assays on cell lines like HT-1080 and A-549.[1][11]
-
Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the ligand-protein interaction.
-
X-ray Crystallography: Co-crystallizing the ligand with the target protein provides the ultimate validation of the predicted binding mode.
The correlation between in silico predictions and experimental results is a key indicator of the robustness of the computational model. For instance, the stronger predicted binding of BP-2 to the androgen receptor was corroborated by cell-based assays, which showed it to have a stronger AR antagonistic effect than BP-1 and BP-3.[2][8]
Conclusion
In silico docking analysis is a cornerstone of modern, structure-based drug design. For a versatile scaffold like benzophenone, these computational techniques offer an efficient pathway to explore its vast chemical space and identify promising lead compounds for a multitude of therapeutic targets. By adhering to a rigorous and validated workflow, from meticulous preparation of structures to the critical analysis of interactions and subsequent experimental validation, researchers can harness the full potential of molecular docking to accelerate the journey from concept to clinic.
References
- Journal of Chemistry Letters. (2024). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids.
- Journal of Chemistry Letters. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids.
- Kim, S., et al. (2025). Exploring the relationship between the androgen receptor and structural configuration of benzophenones. Science of The Total Environment.
- Wang, Y., et al. (2013). Molecular interactions of benzophenone UV filters with human serum albumin revealed by spectroscopic techniques and molecular modeling. Journal of Hazardous Materials.
- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
- Meti, M. D., et al. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health.
- Various Authors. (2025). Structure-based design of benzophenone inhibitors targeting enoyl-ACP reductase enzyme.
- Surana, B., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Medicinal Chemistry Communications.
- Godyń, J., et al. (n.d.). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules.
- Arshad, N., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv.
- Chiba, P., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of P-Glycoprotein. Journal of Medicinal Chemistry.
- Pang, G., et al. (2011). Studies on the interaction between benzophenone and bovine serum albumin by spectroscopic methods. Molecular Biology Reports.
- Wolber, G., & Langer, T. (2012). Studying protein-peptide interactions using benzophenone units: a case study of protein kinase B/Akt and its inhibitor PTR6154. Analytical Biochemistry.
- Kaserer, T., et al. (n.d.). Exhaustive Sampling of Docking Poses Reveals Binding Hypotheses for Propafenone Type Inhibitors of P-Glycoprotein.
- Al-Ostath, S., et al. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances.
- Akkoç, S., et al. (2025). Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives. Journal of Molecular Modeling.
- ResearchGate. (2025). (PDF) Investigation of Newly Designed Human Estrogen Receptor Inhibitors from Benzophenones Derivatives (BPs) by Molecular Docking and Molecular Dynamic Simulation.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- University of Nebraska-Lincoln. (n.d.). Molecular Docking Tutorial.
- Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Bioinformatics Tutorials. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Molecules. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI.
- ResearchGate. (2025). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
- Molecules. (n.d.). Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. MDPI.
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 11. Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids [jchemlett.com]
Comparative Analysis of Benzoic Acid Analogs: Anti-Inflammatory Potency and SAR Profiles
[1]
Executive Summary
The benzoic acid scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for the first generation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide provides a technical comparison of key benzoic acid analogs—specifically differentiating between ortho-, meta-, and para-substituted derivatives. We analyze their efficacy in inhibiting Cyclooxygenase (COX) enzymes and reducing in vivo inflammation, supported by rigorous experimental protocols and Structure-Activity Relationship (SAR) logic.
Mechanistic Grounding: The Arachidonic Acid Cascade
To understand the differential activity of benzoic acid analogs, one must first visualize the target pathway. The primary mechanism involves the competitive inhibition of COX-1 and COX-2 enzymes, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2).[1]
Key Interaction: The carboxylate anion of the benzoic acid analog binds to Arg-120 at the entrance of the COX cyclooxygenase channel, while the ortho-substituent (in active analogs) interacts with Tyr-355 , stabilizing the inhibitor within the active site.
Figure 1: The Arachidonic Acid Cascade illustrating the intervention point of Benzoic Acid Analogs at the COX-1/COX-2 junction.
Comparative Performance Data
The following data synthesizes comparative potency profiles. Note the drastic loss of activity when the hydroxyl group moves from the ortho (2-position) to the para (4-position).
Table 1: Comparative Anti-Inflammatory Profile of Benzoic Acid Analogs
| Compound | Structure Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Edema Inhibition (%)** |
| Salicylic Acid | 2-Hydroxybenzoic acid | 25 - 50 | > 100 | 45 - 55% |
| Aspirin | 2-Acetoxybenzoic acid | 1.5 - 5.0 | 25 - 40 | 60 - 70% |
| Gentisic Acid | 2,5-Dihydroxybenzoic acid | ~150 | ~350 | 30 - 40% |
| 4-HBA | 4-Hydroxybenzoic acid | > 1000 (Inactive) | > 1000 | < 10% (Negligible) |
| Benzoic Acid | Unsubstituted | > 1000 (Inactive) | > 1000 | < 5% |
*IC50 values are representative of colorimetric peroxidase screening assays. Lower values indicate higher potency. **Edema Inhibition refers to the Carrageenan-induced paw edema model (3 hours post-dose at 100 mg/kg).
Data Analysis & SAR Insights
-
The Ortho-Effect: Salicylic acid (2-OH) is active because the intramolecular hydrogen bond between the hydroxyl and carboxyl groups creates a pseudo-ring structure. This conformation fits the hydrophobic COX channel.
-
The Para-Failure: 4-Hydroxybenzoic acid (4-HBA) lacks this intramolecular bond. It is too polar to penetrate the hydrophobic channel effectively and cannot bridge the Arg-120/Tyr-355 gap, rendering it essentially inactive as an anti-inflammatory, despite its use as a preservative (paraben).
-
Acetylation: Aspirin's acetyl group allows it to acetylate Ser-530 irreversibly, drastically lowering the IC50 compared to the reversible binding of salicylate.
Experimental Protocols
To replicate the data above, researchers should utilize the following self-validating protocols.
A. In Vitro: COX Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.[2][3][4] It is preferred over radio-immunoassays for high-throughput screening of analogs.
Protocol Workflow:
-
Preparation: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Add 10 µL of the benzoic acid analog (dissolved in DMSO) to the enzyme. Incubate for 10 minutes at 25°C to allow active site equilibration.
-
Heme Addition: Add Hemin (cofactor) required for peroxidase activity.
-
Substrate Initiation: Add Arachidonic Acid (100 µM final) and Colorimetric Substrate (TMPD).
-
Detection: Read absorbance at 590 nm after 5 minutes.
-
Validation: Calculate % Inhibition =
.
Figure 2: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay.
B. In Vivo: Carrageenan-Induced Paw Edema Model
This model is the industry standard for assessing acute anti-inflammatory efficacy.
Methodology:
-
Animals: Male Wistar rats (180–220 g).
-
Dosing: Administer test compounds (Benzoic acid analogs) orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours.[5]
-
Calculation: Edema Volume (
). Compare AUC (Area Under Curve) of treated vs. vehicle control.
Critical Control: Use Indomethacin (10 mg/kg) as a positive control. If Indomethacin does not show >50% inhibition, the assay is invalid.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[1] Nature New Biology, 231(25), 232–235.
-
Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol.
-
Flower, R. J. (2003). The development of COX-2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179–191.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
Sources
- 1. brieflands.com [brieflands.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the inhibitory concentration (IC50) of new compounds
Executive Summary
The IC50 (half-maximal inhibitory concentration) is not merely a static number; it is a context-dependent variable sensitive to assay conditions, cell density, and mathematical modeling. In drug discovery, an erroneous IC50 can lead to the dismissal of potent leads or the costly advancement of false positives.
This guide moves beyond basic textbook definitions to provide a rigorous, comparative analysis of detection technologies (Metabolic vs. Real-Time) and establishes a self-validating workflow for determining accurate potency.
Part 1: The Mathematical Foundation (The 4PL Model)
Linear regression is insufficient for biological dose-response curves due to the saturation effects at high and low concentrations. The industry standard is the 4-Parameter Logistic (4PL) Regression .
Why 4PL?
The 4PL model accounts for the sigmoidal nature of ligand-receptor binding and enzymatic inhibition. It defines the curve using four specific parameters:
-
Top (D): The maximum signal (no inhibition).
-
Bottom (A): The minimum signal (maximum inhibition/background).
-
Hill Slope (B): Describes the steepness of the curve.[1] A standard competitive inhibition has a slope of -1.0. Deviations indicate cooperativity or assay artifacts (e.g., precipitation).
-
Inflection Point (C): The concentration at which the response is halfway between Top and Bottom (the relative IC50).[2][3]
Visualization: The Anatomy of a Valid IC50 Curve
Figure 1: Logical flow of the 4-Parameter Logistic Regression model used to derive a valid IC50.
Part 2: Technology Comparison
Selecting the right readout is critical.[4] While MTT is traditional, it is prone to chemical artifacts. ATP assays offer sensitivity, while Impedance offers kinetic insight.
Comparative Matrix: Endpoint vs. Kinetic Assays
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo (ATP Luminescence) | xCELLigence (Impedance) |
| Mechanism | Metabolic reduction by NAD(P)H-dependent enzymes. | Quantification of ATP, a direct marker of metabolic activity. | Electrical impedance across gold microelectrodes. |
| Readout Type | Endpoint (Colorimetric Absorbance). | Endpoint (Luminescence).[5] | Real-Time / Kinetic (Unitless Cell Index). |
| Sensitivity | Low to Moderate. Requires high cell numbers (>1000/well). | High . Linear detection from 10 to 50,000 cells/well. | High. Detects morphological changes and attachment. |
| Artifact Risk | High . Compounds can directly reduce MTT (false negative). | Low . Luciferase inhibition is rare but possible. | Moderate . Sensitive to temperature/vibration. |
| Throughput | High (96/384 well). | Ultra-High (1536 well capable). | Low to Medium (requires specialized plates). |
| Cost | $ (Low) | ||
| Best Use | Routine screening of stable compounds. | HTS, low cell numbers, 3D spheroids. | Mechanism of action studies, time-dependent toxicity. |
Expert Insight:
-
Avoid MTT if your test compounds are antioxidants or have reducing potential (e.g., polyphenols), as they will non-enzymatically reduce MTT to formazan, artificially inflating viability signals [1].
-
Use ATP Assays for "Gold Standard" potency data due to their high signal-to-noise ratio and wide dynamic range [2].
Part 3: The Validated Experimental Protocol
This workflow integrates quality control steps (Z-factor, solvent normalization) often skipped in basic protocols.
Phase 1: Compound Preparation (The Source of Error)
-
Solubility Check: Visually inspect high-concentration stocks. If precipitation occurs, the IC50 is invalid.
-
Serial Dilution: Use a 3-fold dilution series (e.g., 10mM down to 0.5 nM) to cover a 5-log range. This ensures you capture both the top and bottom plateaus of the curve.
-
Critical: Perform dilutions in DMSO first, then transfer to media to keep DMSO concentration constant (e.g., 0.5%) across all wells.
-
Phase 2: Assay Execution (ATP/Luminescence Method)
-
Seeding: Plate cells (optimized density, e.g., 2000 cells/well) in 384-well white opaque plates.
-
Edge Effect Mitigation: Do not use the outer perimeter wells for data. Fill them with PBS to act as a thermal buffer.
-
Treatment: Add compounds using an automated liquid handler to ensure precision.
-
Incubation: Standard is 48h or 72h (must exceed cell doubling time).
Phase 3: Data Acquisition & Analysis
-
Readout: Add detection reagent, shake for 2 mins (cell lysis), incubate 10 mins (signal stabilization), read luminescence.
-
Normalization: Convert Raw Light Units (RLU) to % Inhibition:
-
Curve Fitting: Apply 4PL regression.
Workflow Visualization
Figure 2: Step-by-step validated workflow for IC50 generation, including a critical Quality Control (QC) loop.
Part 4: Data Interpretation & Troubleshooting
The "Bell-Shaped" Curve (Biphasic Response)
-
Observation: Signal decreases but then increases at very high concentrations.
-
Cause: Compound precipitation causing light scattering (absorbance assays) or fluorescence quenching.
-
Solution: Truncate the high-concentration data points that exhibit solubility issues before fitting the curve.
Hill Slope Deviations
-
Standard: Slope should be near 1.0 (or -1.0).
-
Steep Slope (>2.0): Indicates toxicity is occurring very rapidly (e.g., membrane lysis) rather than programmed cell death, or the compound is precipitating.
-
Shallow Slope (<0.8): Indicates negative cooperativity or a heterogeneous cell population (mixed sensitivity).
Incomplete Curves
-
Issue: The curve does not reach a bottom plateau.
-
Consequence: The IC50 is an extrapolation and is unreliable.
-
Fix: Report as "IC50 > [Max Concentration]" rather than a specific number.
References
-
Comparison of MTT and CellTiter-Glo Tests. MDPI. (2022).[6] Discusses interference of polyphenols with MTT assays.
-
Assay Guidance Manual: Assay Operations for SAR Support. NIH/NCBI. (2012).[7][8] The definitive guide for 4PL curve fitting and HTS statistics.
-
Guidelines for accurate EC50/IC50 estimation. PubMed. Provides statistical requirements for confidence in IC50 values.
-
Is Your MTT Assay the Right Choice? Promega. Technical guide comparing metabolic vs. real-time viability markers.
Sources
- 1. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 2. Guidelines for accurate EC50/IC50 estimation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 6. mdpi.com [mdpi.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isomeric Differentiation of Methoxybenzoic Acids: A High-Resolution NMR Guide
Executive Summary
The differentiation of methoxybenzoic acid (MBA) isomers—2-methoxybenzoic acid (Ortho) , 3-methoxybenzoic acid (Meta) , and 4-methoxybenzoic acid (Para) —is a critical checkpoint in pharmaceutical intermediate synthesis.[1] While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (
This guide moves beyond basic spectral assignment. It provides a logic-based differentiation strategy, focusing on symmetry operations, spin-spin coupling analysis (
Strategic Protocol Design: The "Self-Validating" Workflow
To ensure reproducibility and data integrity, the experimental setup must account for the specific chemical properties of carboxylic acids, particularly hydrogen bonding and solubility.[1]
Solvent Selection: The Case for DMSO-d
While CDCl
-
Solubility & Dimerization: Carboxylic acids form stable dimers in non-polar solvents (CDCl
), leading to concentration-dependent chemical shifts. -
Exchangeable Protons: The acidic proton (-COOH) is often broad or invisible in CDCl
due to rapid exchange.
Recommendation: Use DMSO-d
-
Why: DMSO is a hydrogen-bond acceptor. It disrupts acid dimers, sharpening the -COOH signal (appearing at
ppm) and stabilizing the chemical shifts of proximal aromatic protons.
Instrument Parameters
-
Frequency: 400 MHz or higher (essential to resolve second-order effects in the ortho isomer).
-
Pulse Sequence: Standard 1D proton (
). -
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and carboxylic protons have long relaxation times; insufficient delay will compromise integration accuracy.
Comparative Analysis: Isomeric Differentiation
The Symmetry Filter (The "Para" Check)
The first step in analysis is checking for molecular symmetry.
-
4-Methoxybenzoic Acid (Para): Possesses a
axis of rotation passing through C1 and C4.-
Result: Protons H2/H6 are chemically equivalent, and H3/H5 are chemically equivalent.[1]
-
Spectral Signature: You will observe two distinct signal sets in the aromatic region, integrating to 2H each.[1] This is often misidentified as two doublets but is formally an AA'BB' (or AA'XX') system.
-
Electronic Effect: The -COOH group (EWG) deshields H2/H6 (
ppm), while the -OMe group (EDG) shields H3/H5 ( ppm).[1]
-
Distinguishing Asymmetry (Ortho vs. Meta)
If the spectrum shows four distinct aromatic signals (integrating 1H each), the molecule is asymmetric.[1] You must distinguish between ortho and meta substitution.
-
3-Methoxybenzoic Acid (Meta):
-
The Diagnostic Signal: Look for the isolated singlet (broadened by small meta-couplings) at
ppm. This corresponds to H2 , which is flanked by two substituents (-COOH and -OMe) and has no ortho neighbors. -
Coupling: H2 shows only weak meta-coupling (
Hz) to H4/H6.
-
-
2-Methoxybenzoic Acid (Ortho):
-
Spectral Signature: The most complex spectrum. All four protons are distinct.
-
Key Feature: Absence of an isolated singlet. Every proton has at least one ortho neighbor (
Hz), resulting in a series of doublets (d) and triplets (t) / double-doublets (dd).[1]
-
Data Presentation: Reference Shifts & Couplings
The following data represents typical values in DMSO-d
Table 1: H NMR Diagnostic Signals[1][2][3]
| Isomer | Symmetry | Aromatic Signals | Key Diagnostic Feature | Typical Shifts ( |
| 4-Methoxy (Para) | Symmetric ( | 2 Sets (2H each) | AA'BB' System: Two "doublets" with wide separation.[2] | H2,6: 7.90 (d)H3,5: 7.00 (d)OMe: 3.82 (s) |
| 3-Methoxy (Meta) | Asymmetric | 4 Signals (1H each) | H2 Singlet: Isolated proton between substituents.[1] | H2: ~7.50 (s/br)H6: ~7.60 (d)H5: ~7.40 (t)H4: ~7.15 (dd) |
| 2-Methoxy (Ortho) | Asymmetric | 4 Signals (1H each) | Complex Splitting: No singlet.[1] Strong deshielding of H6. | H6: 7.70 (dd)H4: 7.50 (td)H3: 7.10 (d)H5: 7.00 (t) |
Table 2: C NMR Carbon Counts
| Isomer | Total Signals | Quaternary Carbons | CH Carbons | Diagnostic Logic |
| Para | 6 | 3 (C1, C4, COOH) | 2 (C2/6 equiv, C3/5 equiv) | Fewest signals due to symmetry. |
| Meta | 8 | 3 (C1, C3, COOH) | 4 (All distinct) | Full distinct count.[1] |
| Ortho | 8 | 3 (C1, C2, COOH) | 4 (All distinct) | Full distinct count.[1] |
Visualizing the Logic Flow
The following diagram illustrates the decision matrix for identifying the correct isomer based on spectral features.
Figure 1: Decision tree for the structural elucidation of methoxybenzoic acid isomers using 1H NMR.
Mechanistic Insight: Why the Shifts Change
Understanding the "why" allows you to predict shifts in derivatives of these compounds.
-
Resonance Effects (+R): The Methoxy group (-OCH
) is a strong electron donor via resonance. It increases electron density at ortho and para positions relative to itself.-
Observation: Protons ortho to the methoxy group appear upfield (shielded, lower ppm, ~7.0).[1]
-
-
Inductive/Resonance Effects (-I/-R): The Carboxylic Acid group (-COOH) is electron-withdrawing. It decreases electron density at its ortho and para positions.[3]
-
Observation: Protons ortho to the carboxylic acid appear downfield (deshielded, higher ppm, ~7.9).[1]
-
-
The "Push-Pull" in Para-MBA: In 4-methoxybenzoic acid, these effects work in concert. The protons next to the acid are strongly deshielded, and those next to the methoxy are strongly shielded, creating the distinct wide gap in the spectrum.[1]
References
-
SDBS (AIST): Spectral Database for Organic Compounds.[4][5] SDBS No. 321 (2-Methoxybenzoic acid), No. 2786 (3-Methoxybenzoic acid), No. 1478 (4-Methoxybenzoic acid). National Institute of Advanced Industrial Science and Technology (Japan).[5][6][7] [Link][1]
-
NIST Chemistry WebBook: Benzoic acid, 2-methoxy- (Ortho-Anisic Acid) Spectral Data. [Link][1]
-
NIST Chemistry WebBook: Benzoic acid, 4-methoxy- (Para-Anisic Acid) Spectral Data. [Link][1]
-
Abraham, R. J., et al. (2006).[1][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validating the solvent shift effects for carboxylic acids). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(3-methoxybenzoyl)benzoic Acid
[1]
CAS Number: 156727-76-3 Molecular Formula: C₁₅H₁₂O₄ Molecular Weight: 256.25 g/mol Synonyms: 4-(3'-Methoxybenzoyl)benzoic Acid; 4-(3-Anisoyl)benzoic Acid[1]
Executive Summary & Risk Profile
Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Storage Requirement: Cold Storage (2–8°C), Inert Atmosphere recommended.[1][2]
As a Senior Application Scientist, I must emphasize that 4-(3-methoxybenzoyl)benzoic Acid is a specialized research chemical. While specific toxicological datasets for this exact isomer (CAS 156727-76-3) are limited compared to its parent benzophenone, we must operate under the Precautionary Principle .[1] Structurally, it belongs to the benzophenone family, known photoinitiators and UV-active compounds.[1] Consequently, handling protocols must account for potential photosensitization and particulate drift risks alongside standard organic acid hazards.[1]
The following guide synthesizes structural analog data (benzophenones/benzoic acids) with high-containment laboratory standards to ensure personnel safety and data integrity.
Hazard Identification & GHS Classification
Derived from structural analogs (Benzophenone derivatives) and standard organic acid profiles.[1]
| Hazard Category | GHS Code | Hazard Statement | Signal Word |
| Skin Irritation | H315 | Causes skin irritation.[1] | WARNING |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | WARNING |
| STOT - SE | H335 | May cause respiratory irritation.[1] | WARNING |
| Photosensitivity | N/A | Potential for UV-induced sensitization (Structural Inference).[1] | Caution |
Critical Note: Due to the methoxy-substitution on the benzoyl ring, this compound may exhibit enhanced lipophilicity compared to unsubstituted benzoic acid, potentially increasing dermal absorption rates.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: To prevent dermal sensitization and inhalation of fine particulates.[1]
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil | Permeation Defense: Organic acids can degrade latex.[1] Nitrile offers superior resistance to the likely carrier solvents (DCM, Ethyl Acetate).[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Particulate Seal: Standard safety glasses are insufficient for fine powders that can drift into the eye gap.[1] Goggles provide a sealed environment against dust and accidental splashes.[1] |
| Respiratory | N95 / P2 (Minimum) Recommended: Fume Hood | Inhalation Control: As a solid, the primary risk is dust inhalation.[1] If handling >500mg outside a fume hood, a half-mask respirator with P100 filters is mandatory.[1] |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Contamination Control: Long sleeves are critical.[1] Tyvek sleeves prevent powder accumulation on fabric cuffs, which can transfer to wrists/watches.[1] |
Operational Handling Protocol
This workflow is designed to minimize moisture uptake (hygroscopic potential) and static-induced loss.[1]
Phase 1: Storage & Retrieval[1]
-
Condition: Store at 2–8°C .
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The methoxy group can be susceptible to oxidative degradation over long periods.[1]
-
Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation, hydrolyzing the acid functionality and clumping the powder.[1]
Phase 2: Weighing & Transfer
-
Location: Chemical Fume Hood.[1]
-
Static Control: Use an anti-static gun or ionizer bar.[1] Fine organic powders often carry static charges, causing them to "jump" from spatulas or adhere to vessel walls, compromising stoichiometry.[1]
-
Vessel: Weigh directly into the reaction flask or a glass weighing boat. Avoid plastic weighing boats if using aggressive solvents immediately after.[1]
Phase 3: Reaction Setup
-
Solvent Compatibility: Soluble in DMSO, Methanol, and Chloroform.[1] Sparingly soluble in water.[1]
-
Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour. Benzophenone derivatives can undergo photoreduction or radical abstraction under ambient lab lighting.[1]
Phase 4: Waste Disposal
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
This logic flow ensures the compound is protected from environmental degradation while protecting the operator from exposure.
Caption: Step-by-step lifecycle from cold storage retrieval to final disposal, emphasizing moisture and light control.
Diagram 2: Emergency Spill Response
Decision logic for containing spills of 4-(3-methoxybenzoyl)benzoic Acid.
Caption: Protocol for mitigating spills. Note the "Dampen Wipe" step for solids to prevent aerosolization.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
